molecular formula C11H20N2O4 B14027087 (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid

(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid

Cat. No.: B14027087
M. Wt: 244.29 g/mol
InChI Key: PLMLEARVVVKXDQ-SFYZADRCSA-N
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Description

(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid (CAS 2891581-59-0) is a chiral α-amino acid derivative of high value in scientific research and development . Its defined stereochemistry, with a (2S)-configuration at the α-carbon and a (3R)-configuration at the pyrrolidine ring, is critical for its interactions in biological systems and for achieving stereocontrol in synthetic applications . The compound features a tert-butoxycarbonyl (Boc) group protecting the secondary amine, which allows for selective deprotection under mild acidic conditions, making it an essential building block in multi-step organic and peptide synthesis . This compound serves key roles across multiple disciplines. In chemistry , it is employed as a sophisticated chiral synthon for constructing complex organic molecules and peptides . In biology , its structural similarity to proline derivatives makes it useful for studying enzyme mechanisms and probing protein-protein interactions . The mechanism of action involves its interaction with specific molecular targets, where the pyrrolidine ring provides structural rigidity to influence binding affinity and specificity. The Boc group can be cleanly removed with acids like trifluoroacetic acid to reveal the free amine, which can then participate in further biochemical or synthetic reactions . For optimal stability, this product must be stored in a sealed container under an inert atmosphere and refrigerated (2-8°C) . This product is labeled with the signal word "Warning" and may exhibit the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Attention: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(2S)-2-amino-2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m1/s1

InChI Key

PLMLEARVVVKXDQ-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Classical Synthetic Routes and Protecting Group Strategies

The compound is commonly synthesized starting from chiral pyrrolidine derivatives, particularly N-Boc-protected pyrrolidines, which are functionalized at the 3-position with an amino acid side chain. The key synthetic steps include:

  • Starting Materials: Commercially available N-Boc-L-proline or its derivatives serve as chiral building blocks.

  • Amide Formation: Coupling of N-Boc-pyrrolidine-3-carboxylic acid with amino acid derivatives or equivalents using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds.

  • C–H Activation Arylation: A pivotal modern approach involves palladium-catalyzed C(sp3)–H activation at the pyrrolidine ring, enabling regio- and stereoselective functionalization at the 3-position. This method enhances step economy and stereocontrol.

  • Epimerization and Stereoselectivity: Base-induced epimerization (e.g., with NaOH or LDA) is employed to enrich or invert stereochemistry at the alpha carbon, ensuring the desired (2S,3R)-configuration.

  • Protection/Deprotection: The tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen during synthesis and is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) at the final stage.

  • Esterification: Carboxylic acids are often protected as tert-butyl esters using reagents such as tert-butyl 2,2,2-trichloroacetimidate to facilitate purification and handling.

Representative Synthetic Scheme (Based on Literature and Patents)

Step Reaction Description Key Reagents/Conditions Yield (%) / Notes
1 Conversion of N-Boc-L-proline to corresponding enone Standard oxidation methods High yield
2 Bromination of enone with N-bromosuccinimide (NBS) NBS, suitable solvent ~80% yield
3 Suzuki coupling with boronic acid derivative Pd-catalyst, base High yield
4 Catalytic hydrogenation of alkene Pd/C, H2 atmosphere Quantitative
5 In situ Boc protection of amine Boc anhydride, base ~50% over two steps
6 Epimerization at alpha carbon LDA or NaOH in EtOH, elevated temperature High diastereoselectivity (>20:1)
7 Esterification of carboxylic acids tert-Butyl 2,2,2-trichloroacetimidate (TBTA) ~70% yield
8 Final deprotection of Boc group TFA in DCM Clean removal

This sequence delivers the target (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid with high stereochemical purity and acceptable overall yields.

Alternative and Supporting Synthetic Strategies

  • Chiral Resolution: When racemic mixtures are formed, chiral chromatography or salt formation with optically active acids/bases is employed to isolate the desired enantiomer.

  • Isotopic Labeling: Deuterated analogs can be synthesized using commercially available deuterated reagents for mechanistic or pharmacokinetic studies.

  • Microwave-Assisted Reactions: Some steps, particularly amide coupling or epimerization, may be accelerated using microwave reactors, improving reaction times without compromising yield or stereoselectivity.

  • Hydrogenation Equipment: Pressurized hydrogenation reactors (e.g., Parr hydrogenator) are used for reductions to ensure complete conversion and reproducibility.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Material N-Boc-L-proline or methyl-Boc-D-pyroglutamate
Key Reagents EDCI, HOBt, NBS, Pd catalyst, TBTA, TFA
Solvents Ethanol, dichloromethane, tetrahydrofuran, EtOH
Temperature Range Room temperature to 100 °C (for epimerization)
Atmosphere Argon or nitrogen for inert conditions; hydrogen for reductions
Purification Techniques Flash chromatography, preparative HPLC, chiral HPLC
Stereochemical Control Epimerization, chiral starting materials, chiral resolution
Typical Yields 36% to 85% per step; overall yields vary by route
Characterization Methods NMR (1H, 13C), MS, chiral HPLC, single-crystal XRD

Chemical Reactions Analysis

Protection/Deprotection Reactions

The Boc group serves as a temporary protecting agent for the pyrrolidine nitrogen, enabling selective reactivity at other sites.

Boc Deprotection

ReagentConditionsOutcomeYieldSource
Trifluoroacetic acid (TFA)DCM, room temperature, 3hRemoval of Boc group96-98%
HCl (gas) in methanol10°C to ambient temperatureBoc removal and ester hydrolysis90%

Example :

Deprotection of the Boc group using TFA in dichloromethane (DCM) is a standard procedure, yielding the free amine intermediate .

Peptide Coupling Reactions

The amino and carboxylic acid groups facilitate coupling with other amino acids or substrates.

Coupling Agents and Conditions

Coupling ReagentSubstrateSolventTemperatureYieldSource
HATUCyclopropylamineDMF23°C, 1h90%
EDCI/HOBt8-Aminoquinoline (8-AQ)DMFAmbient85%
DCCAmino acid methyl estersDMF0°C, 12h65-70%

Example :

HATU-mediated coupling with cyclopropylamine in DMF produces amide derivatives efficiently .

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification for protection or further functionalization.

Esterification with TBTA

ReagentConditionsProductYieldSource
tert-Butyl 2,2,2-trichloroacetimidate (TBTA)DCM, room temperaturetert-Butyl ester derivative70%

Hydrolysis

ReagentConditionsOutcomeYieldSource
NaOH (10 eq)EtOH, 100°CCarboxylic acid regeneration85%
TFADCM, room temperatureSimultaneous Boc removal and ester hydrolysis93%

Reduction Reactions

The carboxylic acid moiety can be reduced to an alcohol.

ReagentConditionsProductYieldSource
Borane-THF complexTHF, -10°C to ambient(R)-3-(2-hydroxyethyl)pyrrolidine derivative91.3%

Mechanism :

The borane-THF reduction converts the carboxylic acid to a primary alcohol via a two-step process involving intermediate borate ester formation .

Oxidative Carbonylation

Palladium-catalyzed reactions modify the side chain.

CatalystReagentConditionsProductYieldSource
Pd(OAc)₂CO, O₂DMF, 80°C5’-Carboxylate derivative90%

Epimerization Under Basic Conditions

The stereochemical integrity at the α-carbon is sensitive to basic conditions.

ConditionsOutcomeNotesSource
NaOH (10 eq), EtOH, 100°CFull epimerization to single enantiomerStabilizes configuration via keto-enol tautomerism

Conjugation with Amino Acids

The compound serves as a building block for peptide synthesis.

Reaction TypePartner SubstrateConditionsYieldSource
Amide bond formationBoc-protected γ-amino acidsDCC, DMF, 0°C72%
Triazole formationTMSN₃ via CuAACCuI, DIPEA, RT65%

Scientific Research Applications

(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The pyrrolidine ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Features References
(2S)-2-Amino-2-(2,4-difluorophenyl)acetic acid 2,4-Difluorophenyl C₈H₇F₂NO₂ 187.14 Electron-withdrawing fluorine atoms enhance metabolic stability.
(2S)-2-Amino-2-(2-fluoro-4,5-dimethoxyphenyl)acetic acid 2-Fluoro-4,5-dimethoxyphenyl C₁₀H₁₂FNO₄ 229.21 Methoxy groups increase lipophilicity; fluorine improves binding affinity.
(2S)-2-Amino-2-(pyridin-2-yl)acetic acid Pyridin-2-yl C₇H₈N₂O₂ 152.15 Aromatic nitrogen enables hydrogen bonding; planar structure.
(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride 3,3-Difluorocyclobutyl C₆H₁₀ClF₂NO₂ 201.60 Cyclobutyl ring introduces conformational rigidity; HCl salt improves solubility.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxyproline 4-Hydroxyproline with Boc protection C₁₀H₁₇NO₅ 231.25 Hydroxyl group enables glycosylation or phosphorylation in peptides.
Key Observations:
  • Substituent Impact : Aryl substituents (e.g., fluorine, methoxy) modulate electronic and steric properties. Fluorine’s electronegativity enhances stability and binding, while methoxy groups increase lipophilicity .
  • Heterocyclic vs. Saturated Rings: Pyridine (aromatic) vs.
  • Protecting Groups : The Boc group in the target compound contrasts with benzyloxycarbonyl (Z) or Fmoc groups in analogs, offering orthogonal deprotection strategies .

Stereochemical Considerations

The (2S,3R) configuration in the target compound ensures spatial alignment critical for enzyme-substrate interactions or receptor binding. For example:

  • (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid (CAS 1335339-69-9) shares the (2S)-configuration but lacks the pyrrolidine ring, leading to divergent biological activity .
  • (2S,4R)-4-Hydroxyproline derivatives () highlight how stereochemistry at the 4-position influences peptide backbone conformation .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas Boc-protected compounds are more lipophilic .
  • Acidity: The pKa of the α-amino group varies with substituents; electron-withdrawing groups (e.g., -CF₃) lower pKa, enhancing acidity .

Q & A

Q. What are the key synthetic strategies for preparing (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving:

Chiral Pyrrolidine Preparation : Enantioselective synthesis of (3R)-pyrrolidin-3-ylacetic acid using asymmetric catalysis or resolution techniques.

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃, THF/H₂O) to protect the pyrrolidine nitrogen .

Amino Acid Coupling : Introduction of the (2S)-amino acid moiety via coupling reagents like EDC/HOBt or peptide synthesis protocols.

  • Key Considerations : Maintain inert atmospheres (N₂/Ar) during sensitive steps to prevent Boc group hydrolysis.

Q. How is enantiomeric purity validated during synthesis?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol. Compare retention times with racemic mixtures or reference standards. For example, highlights the separation of epimers under modified chromatographic conditions .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (classified as respiratory irritant in ) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation (per ) .

Q. Which analytical techniques confirm structural integrity?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., δ 1.4 ppm for Boc methyl groups) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (theoretical [M+H]⁺ = 230.1) .
  • IR Spectroscopy : Detect Boc carbonyl stretches (~1680–1720 cm⁻¹).

Advanced Research Questions

Q. How can Boc rotamerism complicate NMR analysis, and how is this resolved?

  • Methodological Answer : The tert-butoxy group exhibits rotational isomers, splitting signals in NMR. Solutions include:
  • Variable Temperature NMR : Elevate temperature (e.g., 50°C) to coalesce rotamer peaks.
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian) .

Q. What strategies optimize Boc deprotection without racemization?

  • Methodological Answer :
  • Acidic Conditions : Use TFA/DCM (1:4 v/v) for 1–2 hrs at 0°C to minimize racemization .
  • Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS for [M-Boc+H]⁺.
  • Yield Optimization : Adjust stoichiometry of acid (e.g., 5 eq. TFA) to ensure complete deprotection.

Q. How to address unexpected by-products in coupling reactions?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for Suzuki-Miyaura couplings () .
  • Purification : Use preparative HPLC with C18 columns (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA).

Q. What are the stability profiles of this compound under varying pH?

  • Methodological Answer : Conduct accelerated stability studies:
pH Condition Degradation Rate
2.00.1 M HCl, 25°CRapid Boc hydrolysis
7.4Phosphate buffer, 37°CStable for >48 hrs
9.00.1 M NaOH, 25°CModerate hydrolysis
  • Reference : advises avoiding prolonged storage due to hydrolytic instability .

Data Contradiction Analysis

Q. How to resolve conflicting chiral purity reports from different labs?

  • Methodological Answer :
  • Cross-Validation : Compare chiral HPLC conditions (column type, mobile phase ratios) and ensure calibration with certified standards.
  • Inter-lab Collaboration : Share samples for round-robin testing to isolate methodological variables (e.g., column lot differences) .

Q. Why do synthetic yields vary between scaled-up batches?

  • Methodological Answer :
  • Kinetic Profiling : Monitor reaction intermediates via in-situ IR or LC-MS to identify bottlenecks (e.g., catalyst deactivation).
  • Scale-Up Adjustments : Optimize mixing efficiency and cooling rates for exothermic steps (per multi-step protocols in ) .

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